molecular formula C12H19NO B3161335 Benzyl(3-ethoxypropyl)amine CAS No. 869942-64-3

Benzyl(3-ethoxypropyl)amine

Cat. No.: B3161335
CAS No.: 869942-64-3
M. Wt: 193.28 g/mol
InChI Key: CWBXZCGVPZNEIF-UHFFFAOYSA-N
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Description

Benzyl(3-ethoxypropyl)amine: is an organic compound with the molecular formula C12H19NO. It is a type of amine, characterized by the presence of a nitrogen atom bonded to a benzyl group and a 3-ethoxypropyl group.

Mechanism of Action

Target of Action

It is known that benzylamines, a class of compounds to which benzyl(3-ethoxypropyl)amine belongs, often interact with various enzymes and receptors in the body . The specific targets and their roles would depend on the exact structure of the compound and its biological context.

Mode of Action

Benzylamines often act through a variety of mechanisms, including acting as substrates for enzymes, interacting with receptors, or undergoing chemical reactions within the body . The exact mode of action would depend on the specific targets of the compound and the biochemical context in which it is acting.

Biochemical Pathways

Benzylamines can participate in a variety of biochemical reactions and pathways, depending on their specific structure and the biological context . They may be involved in the synthesis or metabolism of other compounds, or they may affect signaling pathways by interacting with receptors or enzymes.

Pharmacokinetics

For example, the presence of the ethoxypropyl and benzyl groups may influence the compound’s solubility, stability, and its interactions with transport proteins, all of which can affect its bioavailability .

Result of Action

If it interacts with a receptor, it could influence cellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other compounds that can interact with this compound, and the specific biological context (e.g., the type of cells or tissues in which it is present) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reduction step .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Benzyl(3-ethoxypropyl)amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology and Medicine: In biological research, this compound is studied for its potential as a building block in drug design. It can be used to synthesize molecules that interact with specific biological targets, such as enzymes or receptors, making it valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its amine functionality allows it to act as a curing agent in epoxy resins, enhancing the mechanical properties and durability of the final product .

Comparison with Similar Compounds

Uniqueness: Benzyl(3-ethoxypropyl)amine is unique due to the presence of both a benzyl group and a 3-ethoxypropyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-benzyl-3-ethoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-14-10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBXZCGVPZNEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291448
Record name N-(3-Ethoxypropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-64-3
Record name N-(3-Ethoxypropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869942-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Ethoxypropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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